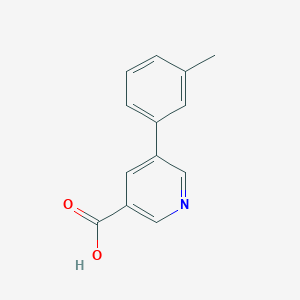

5-(m-Tolyl)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivative Research

Nicotinic acid and its derivatives have a long history of use and study, with applications ranging from the treatment of pellagra to their role as lipid-lowering agents. acs.orgchemistryjournal.netresearchgate.net The core nicotinic acid structure serves as a versatile scaffold for chemical modification, allowing researchers to synthesize a vast library of compounds with diverse properties. acs.orgresearchgate.net The introduction of different functional groups onto the pyridine (B92270) ring can significantly alter the molecule's biological activity and chemical characteristics. acs.orgresearchgate.netjst.go.jp Research into nicotinic acid derivatives is an active field, with studies exploring their potential as inhibitors of enzymes like α-amylase and α-glucosidase, as well as their analgesic and anti-inflammatory properties. acs.orgjst.go.jpnih.gov The synthesis of these derivatives often involves multi-step processes, including the protection of the carboxylic acid group, followed by substitution reactions on the pyridine ring and subsequent deprotection. acs.org

Significance of Pyridine-Carboxylic Acid Scaffolds in Synthetic Chemistry and Chemical Biology

The pyridine-carboxylic acid scaffold, the fundamental structure of 5-(m-Tolyl)nicotinic acid, is of considerable importance in both synthetic chemistry and chemical biology. Pyridine and its derivatives are among the most common nitrogen-containing heterocycles found in FDA-approved drugs. nih.govdovepress.comnih.gov This is due to their ability to form various non-covalent interactions, which is crucial for binding to biological targets. rsc.org

From a synthetic chemistry perspective, the pyridine ring can be readily functionalized at various positions, providing a high degree of structural flexibility for creating new molecules. nih.govdovepress.com The carboxylic acid group adds polarity to the molecule and can act as a key interaction point, for instance, by coordinating with metal ions in enzyme active sites. nih.govdovepress.com The combination of the pyridine ring and the carboxylic acid group makes these scaffolds highly versatile for developing new compounds with tailored properties. nih.govdovepress.com

In chemical biology, pyridine-carboxylic acid derivatives are explored for a wide range of potential therapeutic applications. nih.govdovepress.comnih.gov They have been investigated for their roles as enzyme inhibitors, with some derivatives showing potent activity. nih.govdovepress.comnih.gov The structural diversity achievable with this scaffold allows for the fine-tuning of a compound's activity and selectivity towards specific biological targets. nih.govdovepress.com

Overview of Research Trajectories for Aryl-Substituted Nicotinic Acid Compounds

The introduction of an aryl group, such as the m-tolyl group in this compound, onto the nicotinic acid scaffold is a key area of research. Studies have shown that the nature and position of the aryl substituent can have a significant impact on the biological activity of the resulting compound. For example, research on 2-aryl nicotinic acid derivatives has indicated their potential as analgesic and anti-inflammatory agents. chemistryjournal.netresearchgate.netjst.go.jpnih.gov

A study on nicotine (B1678760) analogues, which share structural similarities, synthesized and evaluated a series of compounds, including 1-methyl-3-(5-m-tolylnicotinoyl) pyrrolidin-2-one. medcraveonline.com This highlights the interest in exploring how different aryl substitutions on the nicotinic acid core can influence biological activity, with investigations into their antibacterial and antifungal properties. medcraveonline.com The synthesis of such compounds often involves coupling reactions to attach the aryl group to the pyridine ring. nih.gov The overarching goal of this research is to establish structure-activity relationships (SAR), which can guide the design of new compounds with improved potency and selectivity for specific biological targets. nih.govnih.gov

Data Tables

Table 1: Properties of 1-methyl-3-(5-m-tolylnicotinoyl) pyrrolidin-2-one A nicotine analogue related to this compound.

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Mass (m/z) | 295.2 (M+H)⁺ medcraveonline.com |

| ¹H NMR (500 MHz, CDCl₃) δppm | 9.26 (s, 1H), 9.00 (s, 1H), 8.60 (s, 1H), 7.38-7.42 (m, 3H), 7.22 (s, 1H), 4.49 (t, 1H), 3.61 (m, 1H), 3.44 (m, 1H), 2.88 (s, 3H), 2.74 (m, 1H), 2.44 (s, 3H), 2.28 (m, 1H) medcraveonline.com |

Table 2: Investigated Activities of Nicotinic Acid Derivatives

| Research Area | Examples of Investigated Activities |

| Enzyme Inhibition | α-amylase and α-glucosidase inhibitors. acs.org |

| Anti-inflammatory | Reduction of inflammation. jst.go.jpnih.gov |

| Analgesic | Pain relief. jst.go.jpnih.gov |

| Antimicrobial | Activity against bacteria and fungi. medcraveonline.comnih.govresearchgate.net |

| Antitubercular | Activity against M. tuberculosis. cbijournal.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXMMUCUYGOXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646970 | |

| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-34-4 | |

| Record name | 5-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 M Tolyl Nicotinic Acid and Analogues

Historical Context of Nicotinic Acid Synthesis

Nicotinic acid was first prepared in 1867 through the oxidation of nicotine (B1678760), a naturally occurring alkaloid. wikipedia.orgnews-medical.net This degradative approach, while historically significant, gave way to more efficient industrial syntheses. wikipedia.org Early commercial production often relied on the oxidation of quinoline (B57606) or 3-methylpyridine (B133936) (β-picoline) using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid. nih.govresearchgate.net These methods, however, were often characterized by modest yields and the generation of significant waste. nih.govfrontiersin.org

A major advancement in the industrial production of nicotinic acid was the development of the gas-phase ammoxidation of 3-picoline to form 3-cyanopyridine (B1664610) (nicotinonitrile), followed by hydrolysis. wikipedia.orgnih.gov This process offers higher efficiency and has become a cornerstone of large-scale nicotinic acid production. nih.gov The evolution of these synthetic methods highlights a continuous drive towards more economical and environmentally benign processes, setting the stage for the development of more complex nicotinic acid derivatives. frontiersin.org

Precursor Chemistry and Synthetic Pathways to Nicotinic Acid Derivatives

The synthesis of substituted nicotinic acids, such as 5-(m-Tolyl)nicotinic acid, builds upon the fundamental chemistry of the pyridine (B92270) ring. The introduction of substituents at various positions of the nicotinic acid core requires specific and often multi-step synthetic sequences. nih.gov

General Synthetic Routes to the Nicotinic Acid Scaffold

Beyond the oxidation of picolines, several other strategies have been developed for constructing the nicotinic acid skeleton. The Bohlmann–Rahtz pyridine synthesis is a classical method that utilizes enamines and propargyl aldehydes or ketones to build the pyridine ring. nih.gov However, this method and its variations typically result in ortho-substituted nicotinates. nih.gov

Multicomponent reactions (MCRs) have also emerged as powerful tools for the synthesis of polysubstituted pyridines, including those with a nicotinic acid framework. nih.govnih.govmdpi.com For instance, a one-pot, three-component reaction involving enaminones, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid can yield ethyl 2-methyl-6-arylnicotinates. mdpi.com These methods offer a high degree of molecular diversity from simple starting materials.

| Method | Precursors | Key Features | Typical Products |

| Oxidation | 3-Methylpyridine (β-Picoline) | Industrial-scale, high-throughput | Nicotinic Acid |

| Bohlmann-Rahtz Synthesis | Enamines, Propargyl aldehydes/ketones | Forms substituted pyridines | Ortho-substituted nicotinates nih.gov |

| Multicomponent Reaction | Enaminones, β-ketoesters, Ammonium acetate | One-pot, high diversity | Polysubstituted nicotinates mdpi.com |

Specific Transformations for Introduction of Aryl Moieties

The introduction of an aryl group, such as the m-tolyl moiety, onto the nicotinic acid core is a key step in the synthesis of the target compound. This is typically achieved through modern cross-coupling reactions.

The C-5 position of the nicotinic acid ring is a common site for functionalization. The most prevalent methods for introducing aryl groups at this position are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings. lookchem.comresearchgate.net These reactions typically start from a halogenated nicotinic acid derivative, most commonly a 5-bromonicotinate. lookchem.comresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of a 5-halonicotinate with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netbohrium.com This method is widely used due to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions. researchgate.net Both solution-phase and solid-phase syntheses of 5-aryl nicotinic acid derivatives have been successfully demonstrated using this approach. researchgate.net

The Negishi coupling provides an alternative route, reacting a 5-halonicotinate with an organozinc reagent. nih.govresearchgate.net This reaction is known for its high functional group tolerance and can be particularly effective for challenging coupling partners. nih.govresearchgate.net

| Coupling Reaction | Pyridine Substrate | Aryl Source | Catalyst System (Typical) | Key Advantages |

| Suzuki-Miyaura | 5-Bromonicotinate | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) researchgate.net | Wide availability of boronic acids, mild conditions researchgate.net |

| Negishi | 5-Bromonicotinate | Arylzinc Halide | Pd(PPh₃)₄ or Ni catalyst nih.govacs.org | High functional group tolerance nih.govresearchgate.net |

The incorporation of the m-tolyl group specifically onto the C-5 position of the nicotinic acid scaffold directly utilizes the cross-coupling strategies mentioned above. The key precursor for this transformation is an m-tolyl-containing organometallic reagent.

For a Suzuki-Miyaura coupling , the required reagent is m-tolylboronic acid. This compound is commercially available or can be readily synthesized. The reaction with a 5-bromonicotinate ester, catalyzed by a palladium complex, would yield the corresponding 5-(m-tolyl)nicotinate ester, which can then be hydrolyzed to the final acid.

In a Negishi coupling scenario, an m-tolylzinc halide would be the coupling partner. This organozinc reagent can be prepared from m-bromotoluene or m-tolylmagnesium bromide through transmetalation with a zinc salt like zinc chloride (ZnCl₂). acs.org This reagent would then be coupled with the 5-bromonicotinate under palladium or nickel catalysis. nih.govacs.org

Advanced Synthetic Methodologies

While cross-coupling reactions of halo-pyridines are the workhorse for synthesizing compounds like this compound, more advanced methodologies are continually being developed. One of the most significant advancements is the direct C-H activation/arylation of the pyridine ring. nih.govbeilstein-journals.org This approach avoids the pre-functionalization step of halogenation, making the synthesis more atom-economical. beilstein-journals.org Palladium-catalyzed C-H arylation has been successfully applied to the 3-position of the pyridine ring in nicotinic acid derivatives. nih.govbeilstein-journals.org Although specific examples for the direct C-5 arylation with toluene (B28343) derivatives are still emerging, this strategy holds great promise for future syntheses.

Furthermore, the use of continuous-flow reactors for Suzuki-Miyaura and C-H activation reactions is gaining traction. thieme-connect.comresearchgate.net Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability, which are highly desirable for the production of fine chemicals and pharmaceutical intermediates. thieme-connect.com

Transition Metal-Catalyzed Coupling Reactions for Aryl-Nicotinic Acid Synthesis

Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of carbon-carbon bonds in organic synthesis. acs.orgacs.org These methods offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex molecules like 5-aryl-nicotinic acids. The general approach involves the coupling of a pyridine derivative with an aryl partner, each bearing appropriate functional groups for the specific catalytic cycle.

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. libretexts.orgconsensus.app It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgacs.org This methodology has been successfully applied to the synthesis of 5-arylnicotinates. acs.org

A common strategy for synthesizing 5-aryl nicotinic acids via the Suzuki-Miyaura reaction starts with a 5-halonicotinate, such as methyl 5-bromonicotinate, which is readily prepared from nicotinic acid. lookchem.com This halo-substituted pyridine derivative can then be coupled with an arylboronic acid, for instance, m-tolylboronic acid, to introduce the desired aryl group at the 5-position. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, like sodium carbonate, to facilitate the transmetalation step. libretexts.orglookchem.com The resulting 5-arylnicotinate ester can then be hydrolyzed to the final 5-arylnicotinic acid.

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. consensus.appresearchgate.net For instance, the use of bulky biarylmonophosphine ligands can enhance the efficiency of the reaction. consensus.app While traditional methods often employ organic solvents, advancements have enabled the reaction to be conducted in aqueous media, offering a more environmentally friendly approach. consensus.app The reaction conditions, including the specific palladium catalyst and ligands, can be optimized to achieve high yields, even with challenging substrates like those containing nitrogen heterocycles. organic-chemistry.orgresearchgate.net

The following table provides a general overview of the reagents and conditions typically employed in the Suzuki-Miyaura synthesis of 5-arylnicotinates.

| Reagent/Condition | Description | Typical Examples |

| Pyridine Substrate | A 5-substituted nicotinic acid derivative, typically a halide. | Methyl 5-bromonicotinate |

| Aryl Partner | An organoboron compound. | m-Tolylboronic acid |

| Palladium Catalyst | A Pd(0) or Pd(II) complex that is reduced in situ. | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | Phosphine-based ligands are common. | Triphenylphosphine (PPh₃), Tri-o-tolylphosphine |

| Base | Required for the activation of the organoboron species. | Na₂CO₃, K₂CO₃, Et₃N |

| Solvent | A suitable solvent to dissolve reactants and facilitate the reaction. | Toluene, DMF, Benzene (B151609)/Water mixtures |

It is important to note that while the Suzuki-Miyaura reaction is highly versatile, challenges such as catalyst inhibition by nitrogen-containing heterocyles can arise. organic-chemistry.org However, the development of highly active and stable palladium-phosphine catalysts has largely overcome these limitations, allowing for the efficient synthesis of a wide range of 5-arylnicotinic acids and their derivatives. organic-chemistry.org

While palladium catalysis is prevalent, copper and nickel-based catalytic systems have emerged as valuable alternatives for the synthesis of aryl-nicotinic acids, offering different reactivity profiles and sometimes more cost-effective solutions. mdpi.comchemrxiv.org

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, have a long history in organic synthesis. mdpi.com These reactions can be used to form C-N and C-C bonds. mdpi.combeilstein-journals.org In the context of 5-arylnicotinic acid synthesis, copper catalysis can be employed for the coupling of aryl halides with nicotinic acid derivatives. The mechanism often involves the oxidative addition of the aryl halide to a Cu(I) species. mdpi.com The choice of ligands is crucial for the success of these reactions, with various N,O-bidentate ligands being effective. mdpi.com While sometimes requiring higher reaction temperatures compared to palladium-catalyzed methods, copper catalysis can be advantageous for specific substrate combinations and can tolerate a range of functional groups. chemrxiv.org

Nickel-Catalyzed Reactions:

Nickel catalysis has gained significant attention as a powerful tool for cross-coupling reactions due to nickel's lower cost and unique catalytic properties. chemrxiv.orgethz.ch Nickel catalysts can facilitate the coupling of a broader range of electrophiles, including aryl chlorides and even some esters, which can be more challenging for palladium systems. ethz.chyale.edu For the synthesis of 5-arylnicotinic acids, a nickel-catalyzed Suzuki-Miyaura type coupling can be employed, where an arylboronic acid is coupled with a halonicotinic acid derivative. rsc.org Mechanistic studies suggest that these reactions can proceed through a Ni(I)/Ni(III) catalytic cycle. nih.gov The use of specific ligands, such as bis(dicyclohexylphosphino)ethane (dcype), is often critical for achieving high efficiency and selectivity. ethz.ch Nickel catalysis has also been shown to be effective for the synthesis of α-arylbenzamides through reductive hydroarylation. uzh.ch

The following table summarizes key aspects of copper- and nickel-catalyzed approaches for aryl-nicotinic acid synthesis.

| Catalyst System | Key Features | Typical Reaction Partners |

| Copper | Cost-effective, useful for Ullmann-type couplings, often requires ligands. | Aryl halides, Nicotinic acid derivatives |

| Nickel | Lower cost than palladium, can couple a wider range of electrophiles (including chlorides and esters), unique reactivity. | Arylboronic acids, Aryl halides, Aryl thioethers |

Multicomponent Reactions for Substituted Pyridine-Carboxylic Acid Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules by combining three or more starting materials in a single synthetic operation. rsc.org Several MCRs have been developed for the synthesis of substituted pyridine-carboxylic acids and their derivatives. nih.govchim.it

One notable example is a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible route to highly substituted pyridin-4-ol derivatives. chim.it This method can be extended to a four-component protocol to yield pyridin-4-yl nonaflates, which are versatile precursors for further functionalization, particularly in palladium-catalyzed processes. chim.it The reaction proceeds through the formation of β-ketoenamides, which then undergo cyclocondensation to form the pyridine ring. nih.govbeilstein-journals.org This strategy allows for the introduction of a wide variety of substituents onto the pyridine core, depending on the choice of the starting materials. chim.it

Another MCR approach for constructing substituted pyridines involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, catalyzed by pyridine-2-carboxylic acid, to regioselectively produce pyrazolo[3,4-b]quinolinones in excellent yields. rsc.org While not directly yielding 5-arylnicotinic acids, this methodology highlights the power of MCRs in rapidly building complex heterocyclic scaffolds that can potentially be further elaborated.

The versatility of MCRs allows for the creation of diverse libraries of substituted pyridine derivatives, which can then be subjected to further chemical transformations to access specific targets like this compound. chim.it

Chemo- and Regioselective Synthesis Strategies

The selective functionalization of the pyridine ring is a critical aspect of synthesizing specifically substituted derivatives like this compound. Chemo- and regioselective strategies are employed to control the position of substitution on the pyridine nucleus.

For instance, in the synthesis of heteroaryl-linked pyridinohydrazones, the differential reactivity of two dinucleophilic centers in 6-hydrazinonicotinic acid hydrazide allows for the chemoselective reaction with aryl or heteroaryl aldehydes. researchgate.net This demonstrates how the inherent reactivity of functional groups can be exploited to achieve selectivity.

Directed metalation is another powerful strategy for achieving regioselectivity. The choice of directing group and reaction conditions can dictate the position of metalation and subsequent functionalization. For example, the lithiation of 2-substituted isonicotinic acids can be directed to the 5-position, allowing for the introduction of substituents at that specific site. mdpi.com Similarly, regioselective deprotonation of nicotine and its derivatives at the C-2 and C-6 positions of the pyridine ring has been achieved, enabling the direct introduction of various functional groups. acs.org

In the context of transition metal-catalyzed C-H functionalization, the use of directing groups can control the regioselectivity of arylation. For example, an amide directing group has been used to achieve selective C3 or C4-arylation of nicotinic and isonicotinic acids. beilstein-journals.org The development of such selective C-H activation methods provides a more direct and atom-economical route to substituted pyridines, avoiding the need for pre-functionalized starting materials. beilstein-journals.org

Advanced Structural Elucidation and Spectroscopic Analysis of 5 M Tolyl Nicotinic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the molecule. Through the analysis of ¹H and ¹³C spectra, as well as advanced 2D NMR experiments, an unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 5-(m-Tolyl)nicotinic acid is expected to display distinct signals corresponding to the protons on both the pyridine (B92270) and the tolyl rings, as well as the methyl group. The chemical shifts are influenced by the electronic effects of the nitrogen atom and the carboxylic acid group in the nicotinic acid ring, and the methyl group in the tolyl ring.

The protons on the pyridine ring (H-2, H-4, H-6) are anticipated to resonate at the most downfield positions due to the electron-withdrawing effect of the nitrogen atom. The protons on the tolyl ring will appear in the standard aromatic region, with their specific shifts influenced by their position relative to the methyl group and the pyridine ring. The methyl group protons will appear as a sharp singlet in the upfield region. The free rotation around the C5-C1' bond means that the conformation is flexible in solution, which is reflected in the averaged signals observed in the NMR spectrum.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~9.15 | d (doublet) | ~2.0 |

| H-6 (Pyridine) | ~8.90 | d (doublet) | ~2.0 |

| H-4 (Pyridine) | ~8.30 | t (triplet) | ~2.0 |

| H-2', H-6' (Tolyl) | ~7.45 - 7.30 | m (multiplet) | - |

| H-4', H-5' (Tolyl) | ~7.45 - 7.30 | m (multiplet) | - |

| -CH₃ (Tolyl) | ~2.40 | s (singlet) | - |

| -COOH | ~13.0 | br s (broad singlet) | - |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum for this compound would show 13 distinct signals, corresponding to the carboxylic acid carbon, the five carbons of the pyridine ring, the six carbons of the tolyl ring, and the methyl carbon.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the pyridine ring will also be significantly downfield, with C2 and C6 being most affected by the adjacent nitrogen atom. The quaternary carbons (C3, C5, C1', C3') will typically show lower intensity signals compared to the protonated carbons.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~166.5 |

| C-2 (Pyridine) | ~153.0 |

| C-6 (Pyridine) | ~151.0 |

| C-4 (Pyridine) | ~138.0 |

| C-3' (Tolyl) | ~139.0 |

| C-1' (Tolyl) | ~136.0 |

| C-5 (Pyridine) | ~134.0 |

| C-3 (Pyridine) | ~128.0 |

| C-5' (Tolyl) | ~129.5 |

| C-6' (Tolyl) | ~129.0 |

| C-4' (Tolyl) | ~127.0 |

| C-2' (Tolyl) | ~126.0 |

| -CH₃ (Tolyl) | ~21.5 |

To unequivocally confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons, such as distinguishing between the various C-H signals of the two aromatic rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing the connectivity across multiple bonds, particularly through quaternary carbons. Key correlations would be expected between the pyridine protons (H-4, H-6) and the carbon linking the two rings (C-5), and between the tolyl protons (H-2', H-4', H-6') and the pyridine carbon C-5. This would provide definitive proof of the 5-(m-Tolyl) substitution pattern.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, confirming the relationships between adjacent protons on both the pyridine and tolyl rings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, serving as a primary method for confirming its identity. For this compound, HRMS would be used to verify its molecular formula of C₁₃H₁₁NO₂.

HRMS Data for Molecular Formula Confirmation

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| Neutral Molecule [M] | C₁₃H₁₁NO₂ | 213.07898 |

| Protonated Ion [M+H]⁺ | C₁₃H₁₂NO₂⁺ | 214.08626 |

An experimentally observed mass matching the calculated value to within a few parts per million (ppm) would provide high confidence in the assigned molecular formula.

When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it undergoes fragmentation into smaller, charged ions. The pattern of these fragments provides a molecular fingerprint that can be interpreted to confirm the structure.

A primary fragmentation pathway for aromatic carboxylic acids involves the loss of the hydroxyl radical (•OH) and the entire carboxyl group (•COOH).

Loss of Hydroxyl Radical: The molecular ion [M]⁺• can lose a hydroxyl radical to form a stable acylium ion [M-OH]⁺.

Loss of Carboxyl Radical: A subsequent or alternative fragmentation is the loss of the carboxyl radical, leading to the [M-COOH]⁺ ion.

Cleavage of the Bi-aryl Bond: Cleavage of the C-C bond between the two rings can also occur, leading to fragments corresponding to the tolyl and nicotinoyl moieties.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Formula | Notes |

| 213 | [C₁₃H₁₁NO₂]⁺• | M⁺• | Molecular Ion |

| 196 | [C₁₃H₁₀NO]⁺ | [M-OH]⁺ | Loss of hydroxyl radical |

| 168 | [C₁₂H₁₀N]⁺ | [M-COOH]⁺ | Loss of carboxyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tolyl cation fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit a combination of the characteristic absorption bands associated with both the nicotinic acid and the m-tolyl substituent.

The nicotinic acid portion of the molecule will give rise to several distinct vibrational bands. A very broad and prominent absorption is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. Furthermore, the C-O stretching and O-H bending vibrations of the carboxylic acid group are expected to appear in the 1200-1440 cm⁻¹ region. The pyridine ring of the nicotinic acid moiety will display characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range.

The m-tolyl group will also contribute to the IR spectrum. Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C-H stretching vibrations of the methyl (-CH₃) group will be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations from the tolyl ring will likely overlap with those of the pyridine ring in the 1450-1600 cm⁻¹ region. Characteristic C-H in-plane and out-of-plane bending vibrations for the meta-substituted benzene (B151609) ring will also be present in the fingerprint region (below 1500 cm⁻¹).

A detailed breakdown of the predicted significant IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Pyridine and Tolyl Rings | 3000-3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methyl Group | 2850-2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong, Sharp |

| C=C and C=N Stretch | Pyridine Ring | 1400-1600 | Medium to Strong |

| C=C Stretch | Tolyl Ring | 1450-1600 | Medium |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1200-1440 | Medium |

| C-H Bending (Aromatic) | Pyridine and Tolyl Rings | 690-900 | Medium to Strong |

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

It is highly probable that this compound molecules will form hydrogen-bonded dimers in the solid state, a common structural motif for carboxylic acids. In this arrangement, the carboxylic acid groups of two molecules would interact via strong O-H···O hydrogen bonds, creating a centrosymmetric dimer.

The molecular geometry is expected to be non-planar. The pyridine ring of the nicotinic acid moiety is planar, as is the benzene ring of the tolyl group. However, there will be a dihedral angle between the planes of these two aromatic rings due to steric hindrance and the nature of the C-C single bond connecting them. The exact value of this dihedral angle would be determined by the crystal packing forces and intramolecular steric interactions.

The bond lengths and angles within the nicotinic acid and m-tolyl fragments are expected to be in good agreement with standard values for similar structures. For instance, the C=O bond of the carboxylic acid will be shorter than the C-O single bond. The C-C bonds within the aromatic rings will exhibit lengths intermediate between those of single and double bonds.

A table of predicted key crystallographic parameters for this compound is provided below, based on typical values for related organic molecules.

| Parameter | Predicted Value | Comments |

| Crystal System | Monoclinic or Orthorhombic | Common for aromatic carboxylic acids |

| Space Group | P2₁/c or similar centrosymmetric group | Assuming the formation of centrosymmetric dimers |

| C=O Bond Length | ~1.25 Å | Typical for a carboxylic acid |

| C-O Bond Length | ~1.30 Å | Typical for a carboxylic acid |

| C-C (Aromatic) Bond Lengths | 1.38-1.41 Å | Within the pyridine and tolyl rings |

| C-C (inter-ring) Bond Length | ~1.49 Å | Single bond connecting the two rings |

| O-H···O Hydrogen Bond Length | ~2.6-2.7 Å | Indicative of strong hydrogen bonding in the dimer |

| Dihedral Angle (Pyridine-Tolyl) | 30-60° | Dependent on crystal packing and steric effects |

Computational and Theoretical Chemistry Investigations of 5 M Tolyl Nicotinic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules from first principles.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior and properties of molecules on a larger scale.

HOMO-LUMO Analysis and Reactivity PredictionThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Further research and publication of computational studies specifically on 5-(m-Tolyl)nicotinic acid are required to provide the detailed scientific data requested.

In Silico Approaches for Ligand-Target Interactions

Computational methods provide valuable insights into the potential interactions between small molecules, such as this compound, and their biological targets. These in silico techniques, including molecular docking and pharmacophore modeling, are instrumental in predicting binding modes and identifying key structural features necessary for biological activity, thereby guiding further drug discovery and development efforts.

Molecular Docking Simulations for Putative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related nicotinic acid derivatives and their interactions with potential biological targets, such as the nicotinic acetylcholine (B1216132) receptors (nAChRs).

Docking studies of nicotinic acid analogs with nAChRs have revealed several key interactions that are likely relevant for this compound. A crucial interaction for many nicotinic agonists is a cation-π interaction between the protonated nitrogen of the pyridine (B92270) ring and a conserved tryptophan residue within the receptor's binding site. pnas.orgnih.govresearchgate.net Additionally, the carboxylate group of the nicotinic acid moiety is predicted to form hydrogen bonds with amino acid residues in the binding pocket. The tolyl group at the 5-position of the pyridine ring is expected to engage in hydrophobic interactions with nonpolar residues, further anchoring the ligand in the binding site.

In a broader context, molecular docking studies of various nicotinic acid derivatives against other targets have also been reported. For instance, certain derivatives have been docked against microbial enzymes to explore their potential as antimicrobial agents. mdpi.com These studies often highlight the importance of hydrogen bonding from the nicotinic acid core and hydrophobic interactions from appended aryl groups for binding affinity.

Interactive Data Table: Putative Interactions of this compound Based on Analog Docking Studies

| Interaction Type | Ligand Moiety | Putative Interacting Residues (Example) |

| Cation-π | Pyridine Ring (protonated) | Tryptophan (Trp) |

| Hydrogen Bonding | Carboxylic Acid | Serine (Ser), Threonine (Thr), Lysine (Lys) |

| Hydrophobic | m-Tolyl Group | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for nicotinic agonists, which would likely be applicable to this compound, has been well-established through numerous studies. pnas.orgnih.govresearchgate.net

The key features of a nicotinic agonist pharmacophore generally include:

A cationic center: Typically a protonated nitrogen atom, which is present in the pyridine ring of this compound.

A hydrogen bond acceptor: The carbonyl oxygen of the carboxylic acid group can serve this role.

Hydrophobic features: The tolyl group provides a significant hydrophobic region that can interact with corresponding hydrophobic pockets in the receptor.

Interactive Data Table: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Cationic Center | Protonated Pyridine Nitrogen |

| Hydrogen Bond Acceptor | Carboxylic Acid Carbonyl Oxygen |

| Hydrogen Bond Donor | Carboxylic Acid Hydroxyl Group |

| Aromatic/Hydrophobic Region | m-Tolyl Group and Pyridine Ring |

These pharmacophore models can be utilized in virtual screening campaigns to search large chemical databases for novel compounds that possess similar features and are therefore likely to exhibit similar biological activities. This approach can accelerate the discovery of new potential therapeutic agents that target the same receptors as this compound. The combination of pharmacophore modeling and molecular docking provides a powerful in silico strategy for the rational design of new ligands with improved affinity and selectivity. nih.gov

Biological Activity Profiling and Mechanistic Studies of 5 M Tolyl Nicotinic Acid Derivatives in Research Models

Anti-inflammatory Activity and Related Molecular Targets

Derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties by modulating key pathways and mediators involved in the inflammatory response. These effects are often linked to the GPR109A receptor, which is expressed in immune cells like monocytes and macrophages nih.govnih.gov.

Research has shown that nicotinic acid and its derivatives can effectively reduce the secretion of major pro-inflammatory cytokines. In studies involving human monocytes activated by agonists for Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2), nicotinic acid significantly decreased the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) nih.govnih.gov. For instance, in lipopolysaccharide (LPS)-activated monocytes, nicotinic acid reduced the secretion of TNF-α by approximately 49.2%, IL-6 by 56.2%, and MCP-1 by 43.2% nih.govnih.gov.

The mechanism underlying this modulation often involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression nih.govresearchgate.net. By preventing the activation of NF-κB, these compounds can suppress the expression of various inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS) researchgate.netnih.gov. Certain novel nicotinic acid derivatives have exhibited potent inhibition of nitrite, a proxy for iNOS activity, in stimulated macrophage cells nih.gov.

Table 1: Effect of Nicotinic Acid on Pro-inflammatory Mediator Secretion in Activated Human Monocytes

| Activating Agent | Mediator | Percentage Reduction (%) | Reference |

|---|---|---|---|

| LPS (TLR4 Agonist) | TNF-α | 49.2 ± 4.5 | nih.govnih.gov |

| IL-6 | 56.2 ± 2.8 | nih.govnih.gov | |

| MCP-1 | 43.2 ± 3.1 | nih.govnih.gov | |

| HKLM (TLR2 Agonist) | TNF-α | 48.6 ± 7.1 | nih.govnih.gov |

| IL-6 | 60.9 ± 1.6 | nih.govnih.gov | |

| MCP-1 | 59.3 ± 5.3 | nih.govnih.gov |

The cyclooxygenase (COX) enzymes, particularly COX-2, are key targets in the development of anti-inflammatory drugs. Studies on nicotinic acid derivatives have explored their potential to inhibit these isoenzymes. Some newly synthesized derivatives have been evaluated for their effect on COX-2 levels in stimulated macrophage cells, showing inhibitory potency comparable to the reference drug ibuprofen nih.gov. Molecular docking studies have further supported these findings, suggesting a preferential inhibitory action on the COX-2 active site nih.gov. The inhibition of both COX-1 and COX-2 is a known mechanism for reducing inflammation, and certain compounds have been shown to inhibit both isoforms dose-dependently nih.govmdpi.com. For example, oleocanthal, a compound with structural similarities to anti-inflammatory agents, was found to inhibit both COX-1 and COX-2 activity mdpi.com.

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

The antioxidant potential of nicotinic acid derivatives is another area of active research, focusing on their ability to neutralize free radicals and support cellular defense systems against oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and widely used method to evaluate the free radical scavenging ability of compounds mdpi.comugm.ac.id. This method relies on the principle that an antioxidant compound will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically at approximately 517 nm mdpi.comugm.ac.id. A higher degree of decolorization indicates greater scavenging activity nih.gov. Although specific DPPH assay results for 5-(m-Tolyl)nicotinic acid are not detailed, various natural and synthetic compounds are routinely screened using this method to determine their antioxidant capacity, often expressed as the IC50 value (the concentration required to scavenge 50% of DPPH radicals) openagrar.de. Nicotinic acid derivatives have been noted for their antioxidant properties, suggesting they could show activity in such assays nih.gov.

Nicotinic acid and its related compounds, like nicotinamide (B372718), play a fundamental role in cellular bioenergetics as precursors to Nicotinamide Adenine Dinucleotide (NAD+) mdpi.comnih.gov. NAD+ is essential for mitochondrial function and redox homeostasis mdpi.com. A decline in NAD+ levels is associated with oxidative stress and the generation of reactive oxygen species (ROS) mdpi.com. By augmenting cellular NAD+ levels, nicotinic acid supplementation can support mitochondrial health and reduce oxidative stress mdpi.com. This modulation of the cellular energy and redox state is a key mechanism for mitigating oxidative damage mdpi.comresearchgate.net. In plants, nicotinamide and nicotinic acid are proposed to be part of a stress-signaling system that responds to oxidative stress, further highlighting their role in cellular defense nih.gov.

Antimicrobial and Antifungal Activity Investigations

A significant body of research points to the potent antimicrobial and antifungal properties of various classes of nicotinic acid derivatives nih.gov.

Hydrazone derivatives of nicotinic acid have been tested against a panel of pathogenic microbes. In one study, certain hydrazones showed significant zones of inhibition (22 to 28 mm) against bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, as well as fungi like Aspergillus niger and Candida albicans researchgate.net. The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 0.063 mg/mL researchgate.net.

Other research has focused on acylhydrazone and 1,3,4-oxadiazoline derivatives. Specific acylhydrazones displayed promising activity against Gram-positive bacteria, with MIC values ranging from 1.95 to 15.62 µg/mL mdpi.comresearchgate.net. One compound was particularly effective against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and an MRSA strain of Staphylococcus aureus (MIC = 7.81 µg/mL) mdpi.comresearchgate.net. The corresponding 1,3,4-oxadiazoline derivatives also showed high activity, especially against Gram-positive bacteria, while demonstrating greater efficacy against fungal strains than the acylhydrazones mdpi.com.

Nicotinamide, another related compound, has also been shown to possess broad-spectrum antimicrobial activity, though typically at higher concentrations mdpi.com.

Table 2: Antimicrobial Activity (MIC) of Selected Nicotinic Acid Derivatives

| Compound Class | Microorganism | MIC Value | Reference |

|---|---|---|---|

| Acylhydrazones | Gram-positive bacteria (general) | 1.95–15.62 µg/mL | mdpi.comresearchgate.net |

| Staphylococcus epidermidis | 1.95 µg/mL | mdpi.comresearchgate.net | |

| Staphylococcus aureus (MRSA) | 7.81 µg/mL | mdpi.comresearchgate.net | |

| 1,3,4-Oxadiazolines | Bacillus subtilis | 7.81 µg/mL | mdpi.comresearchgate.net |

| Staphylococcus aureus (MRSA) | 15.62 µg/mL | mdpi.comresearchgate.net | |

| Nicotinic Acid Hydrazones | Various Bacteria & Fungi | 0.063 mg/mL | researchgate.net |

| P. aeruginosa & K. pneumoniae (NC 3 derivative) | 0.016 mM | nih.gov | |

| Dipeptide Derivatives | Various Bacteria & Fungi | 50–500 µg/mL | mdpi.com |

Antibacterial Efficacy Against Bacterial Strains

Nicotinic acid derivatives have been evaluated for their potential as antimicrobial agents. Studies have explored various synthesized forms, such as nicotinic acid hydrazides and dipeptide derivatives, testing their efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.gov

Research into novel dipeptide derivatives based on nicotinoyl-glycyl-glycine hydrazide showed that the initial compound demonstrated a strong inhibitory effect against Bacillus subtilis, with an inhibition zone of 29 mm. nih.gov Other derivatives, including hydrazinepyrazole and oxadiazole, exhibited moderate inhibition against the same strain. nih.gov Similarly, synthesized nicotinamides were tested against a panel of bacteria, where compounds showed significant inhibitory activity against Pseudomonas aeruginosa and Klebsiella pneumoniae at concentrations of 0.016 mM. nih.govresearchgate.net Another study found that 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives also possessed antibacterial properties. scholarsresearchlibrary.com

The minimum inhibitory concentration (MIC) for certain dipeptide derivatives was found to be 160 µg/mL against B. subtilis and E. coli. mdpi.com These findings indicate that the nicotinic acid scaffold is a promising base for the development of new antibacterial agents. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Nicotinic Acid Derivatives

| Derivative Class | Bacterial Strain | Observed Activity |

|---|---|---|

| Nicotinoyl-glycyl-glycine hydrazide | Bacillus subtilis | 29 mm inhibition zone |

| Hydrazinepyrazole derivative | Bacillus subtilis | 18 mm inhibition zone |

| Oxadiazole derivative | Bacillus subtilis | 19 mm inhibition zone |

| Nicotinic acid hydrazide (NC 3) | Pseudomonas aeruginosa | Significant inhibition at 0.016 mM |

| Nicotinic acid hydrazide (NC 3) | Klebsiella pneumoniae | Significant inhibition at 0.016 mM |

| Dipeptide derivative (Compound 4) | Bacillus subtilis | MIC of 160 µg/mL |

| Dipeptide derivative (Compound 4) | Escherichia coli | MIC of 160 µg/mL |

Antifungal Activity Assessments

The antifungal potential of nicotinic acid derivatives has been a significant area of investigation, particularly for agricultural applications. A series of N-(thiophen-2-yl) nicotinamide derivatives were designed by combining the active substructures of nicotinic acid and thiophene. mdpi.com In vivo bioassays demonstrated that several of these compounds exhibited moderate to significant fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). mdpi.com

Specifically, compounds designated as 4a and 4f showed excellent activity, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively, which was superior to the commercial fungicide flumorph (EC50 = 7.55 mg/L). mdpi.com Further research on N-(1H-pyrazol-5-yl)nicotinamide derivatives also revealed good fungicidal activity against Sclerotinia sclerotiorum and Valsa mali. nih.gov Compound B4 from this series was particularly effective, with an EC50 value of 10.35 mg/L against S. sclerotiorum. nih.gov Additionally, some dipeptide derivatives of nicotinic acid have shown activity against Candida albicans. mdpi.com

Table 2: Antifungal Activity of Selected Nicotinic Acid Derivatives

| Derivative | Fungal Strain | EC50 Value (mg/L) |

|---|---|---|

| N-(thiophen-2-yl) nicotinamide (4a) | Pseudoperonospora cubensis | 4.69 |

| N-(thiophen-2-yl) nicotinamide (4f) | Pseudoperonospora cubensis | 1.96 |

| N-(1H-pyrazol-5-yl)nicotinamide (B4) | Sclerotinia sclerotiorum | 10.35 |

| N-(1H-pyrazol-5-yl)nicotinamide (B4) | Valsa mali | 17.01 |

| Flumorph (Commercial Fungicide) | Pseudoperonospora cubensis | 7.55 |

| Diflumetorim (Commercial Fungicide) | Pseudoperonospora cubensis | 21.44 |

Anti-mycobacterial Activity

Nicotinamide and its parent, nicotinic acid, have been studied for their effects on Mycobacterium tuberculosis. Research has shown that both compounds exhibit modest direct antimicrobial activity against the bacterium in broth cultures. nih.govnih.gov However, within infected macrophages, only nicotinamide effectively inhibits the replication of M. tuberculosis. nih.govnih.gov

The anti-mycobacterial action of nicotinamide is linked to the bacterial enzyme nicotinamidase/pyrazinamidase (PncA). nih.gov This enzyme is crucial for the compound's effectiveness. Studies using a mutant M. tuberculosis strain with a deleted pncA gene found that nicotinamide was not active in macrophages infected with this strain. nih.gov This suggests that the mechanism relies on the bacterial conversion of the compound. Some N-pyrazinyl- and N-pyridyl-hydroxybenzamides have also shown antimycobacterial activity, with the best value recorded at 6.25 μg/ml against Mycobacterium tuberculosis H37Rv. researchgate.net

Herbicidal Activity and Plant Physiological Effects

In the search for novel, natural product-based herbicides, derivatives of nicotinic acid have shown significant promise. nih.govusda.gov A series of N-(arylmethoxy)-2-chloronicotinamides were synthesized and tested for phytotoxic activity. nih.gov Several of these compounds demonstrated excellent herbicidal effects against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. nih.govusda.gov

One derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (compound 5f ), was particularly potent against duckweed (Lemna paucistata), exhibiting an IC50 value of 7.8 μM. nih.govusda.gov This activity was considerably higher than that of the commercial herbicide clomazone, which has an IC50 of 125 μM against the same plant. nih.govusda.gov Furthermore, new niacinamide derivatives containing a chiral flexible chain were synthesized and evaluated, with some showing good fungicidal activity without being phytotoxic to crops. nih.gov

Table 3: Herbicidal Activity of Nicotinic Acid Derivative 5f

| Compound | Target Weed | IC50 Value (μM) |

|---|---|---|

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Duckweed (Lemna paucistata) | 7.8 |

| Clomazone (Commercial Herbicide) | Duckweed (Lemna paucistata) | 125 |

| Propanil (Commercial Herbicide) | Duckweed (Lemna paucistata) | 2 |

Other Reported Biological Research Activities (e.g., Anthelmintic, Anticonvulsant, Antiviral, Anticancer)

The structural versatility of nicotinic acid has led to the exploration of its derivatives for a wide array of other biological activities.

Anthelmintic Activity: While direct studies on this compound are limited, related heterocyclic compounds have been investigated for anthelmintic properties. For instance, certain 1,2,4-triazole derivatives demonstrated anthelmintic activity higher than the commercial drug albendazole in a Rhabditis sp. nematodes model. mdpi.com Specifically, compounds 12 and 14 from the study were highlighted as promising candidates for new anthelmintic drugs. mdpi.com

Anticonvulsant Activity: The potential of nicotinic acid derivatives as anticonvulsants has been evaluated in preclinical studies. Nicotinic acid benzylamide (Nic-BZA) showed clear, time-dependent anticonvulsant activity in mice subjected to the maximal electroshock (MES)-induced seizure test. nih.gov The median effective dose (ED50) for Nic-BZA ranged from 35.7 to 84.0 mg/kg, suggesting it could be a candidate for further development as an antiepileptic drug. nih.gov

Antiviral Activity: Derivatives of nicotinic acid have been synthesized and tested for antiviral properties. Glycyvir, a preparation containing mono-, di-, tri-, and tetranicotinates of glycyrrhizic acid, was found to be highly active against three strains of coronavirus (including Alpha and Delta variants), with efficacy comparable to the reference drug Remdesivir. mdpi.com Other derivatives have also been investigated for activity against HIV. mdpi.com

Anticancer Activity: Novel nicotinic acid-based compounds have been designed as potential cytotoxic agents. One study focused on derivatives with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov A derivative labeled 5c exhibited a high cytotoxic potential against HCT-15 (colon) and PC-3 (prostate) tumor cell lines and showed promising VEGFR-2 inhibition with an IC50 of 0.068 μM. nih.gov This compound also induced apoptosis in cancer cells, as indicated by a significant rise in caspase-3 levels. nih.gov

Role of 5 M Tolyl Nicotinic Acid and Its Scaffolds in Materials Science and Catalysis Research

Applications as Synthetic Building Blocks for Complex Molecular Architectures

The nicotinic acid framework is a prevalent structural motif in numerous biologically active compounds and functional materials. nih.govmdpi.com The carboxylic acid and the pyridine (B92270) nitrogen offer multiple reactive sites for chemical modification, allowing for the construction of more complex molecular architectures. Derivatives of nicotinic acid are utilized as key intermediates in the synthesis of a wide range of organic molecules, from pharmaceuticals to agrochemicals. mdpi.comnih.gov

For instance, the core structure of nicotinic acid is often "spliced" with other heterocyclic systems to create novel compounds with enhanced biological activity. In one study, various substituted nicotinic acids were converted to their corresponding acyl chlorides and reacted with substituted thiophen-2-amines to produce a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com These compounds were then evaluated for their fungicidal properties. mdpi.com Similarly, nicotinic acid hydrazide has been used as a starting material to synthesize new 3,5-diphenylpyrazole (B73989) derivatives, which have shown potential as antihyperlipidemic agents. nih.gov Another synthetic strategy involves fusing nicotinic and cinnamic acid fragments to create new hybrid molecules. nih.gov

While specific examples detailing the use of 5-(m-Tolyl)nicotinic acid as a building block are not extensively documented in current literature, its structure lends itself to similar synthetic strategies. The tolyl group can influence the solubility and electronic properties of the resulting complex molecules, potentially fine-tuning their activity and material characteristics.

| Precursor | Synthetic Target | Potential Application |

| Substituted Nicotinic Acid | N-(thiophen-2-yl) nicotinamide derivatives | Agrochemical (Fungicide) mdpi.com |

| Nicotinic Acid Hydrazide | 3,5-diphenylpyrazole derivatives | Pharmaceutical (Antihyperlipidemic) nih.gov |

| Nicotinic Acid Derivative | Cinnamic-nicotinic fused molecule | Bio-active molecule development nih.gov |

Coordination Chemistry and Metal-Organic Framework (MOF) Precursors

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group make nicotinic acid and its derivatives excellent ligands for coordinating with metal ions. jlu.edu.cnnih.gov This has led to their extensive use in the construction of coordination polymers and metal-organic frameworks (MOFs). jlu.edu.cn MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. nih.gov The structure and properties of a MOF are determined by the choice of the metal ion (or cluster) and the organic linker. jlu.edu.cn

Nicotinic acid itself has been used to synthesize a novel 3D metal-organic framework with lead(II) ions, resulting in a structure with a channel defined by four lead atoms and four nicotinic acid molecules. jlu.edu.cn In another example, derivatives of nicotinic and isonicotinic acid have been used to create a variety of silver(I) coordination compounds, forming structures such as rings, chains, and helices. nih.gov

The introduction of a tolyl group in this compound provides a bulkier and more lipophilic linker compared to unsubstituted nicotinic acid. This modification can influence the resulting MOF's topology, pore size, and surface properties. While specific MOFs constructed from this compound are not yet prominent in the literature, the principles of coordination chemistry suggest its viability as a linker for creating new porous materials with potentially unique properties for catalysis or molecular recognition.

| Metal Ion | Nicotinic Acid-based Ligand | Resulting Structure |

| Lead(II) | Nicotinic Acid | 3D Metal-Organic Framework jlu.edu.cn |

| Silver(I) | Nicotinic/Isonicotinic Acid Derivatives | Coordination Polymers (Rings, Chains, Helices) nih.gov |

Catalytic Applications and Ligand Design

The pyridine and carboxylic acid moieties of this compound make it an interesting candidate for applications in catalysis, either as a ligand for metal catalysts or potentially as an organocatalyst itself.

Ligand design is crucial in transition metal catalysis, as the ligand's steric and electronic properties can significantly influence the catalyst's activity, selectivity, and stability. umsl.edumdpi.com Nitrogen-containing heterocyclic compounds are a major class of ligands used in catalysis. nih.gov The pyridine nitrogen in this compound can coordinate to a transition metal center, while the tolyl and carboxylate groups can be used to tune the steric environment and electronic density at the metal. nih.gov

Studies on related systems highlight this potential. For example, 5-N-arylaminothiazoles containing pyridyl groups have been synthesized and used to form nickel(II) complexes. nih.gov The electronic properties of these ligands, influenced by substituents, were shown to affect the spectroscopic properties of the resulting metal complexes. nih.gov In fundamental studies of catalytic mechanisms, the electronics of ligands on nickel complexes have been shown to alter the rate of key steps like protodemetalation, a process relevant to many cross-coupling reactions. nih.gov Electron-deficient ligands, for instance, were found to promote this process. nih.gov Although direct catalytic applications of this compound as a ligand are not yet well-documented, its structure offers clear handles for systematic modification in the rational design of new catalysts. umsl.edu

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. wikipedia.org These catalysts often work by forming transient covalent intermediates (like enamines or iminiums) or through non-covalent interactions such as hydrogen bonding. wikipedia.orgnih.gov

While there is extensive research on organocatalysts based on amines (like proline) and imidazolidinones, the use of nicotinic acid derivatives in this context is not well-established. wikipedia.orgrsc.org The acidity of the carboxylic proton and the basicity of the pyridine nitrogen could theoretically allow for bifunctional acid-base catalysis. However, based on available literature, the potential of this compound and its scaffold in organocatalysis remains a largely unexplored area of research.

Biocatalysis utilizes natural enzymes or whole-cell systems to perform chemical transformations, often with high selectivity and under mild conditions. mdpi.com While there is significant research on the biocatalytic synthesis of nicotinic acid from precursors like 3-cyanopyridine (B1664610) using nitrilase enzymes, the use of this compound within biocatalytic or enzyme-analogous processes is not documented. mdpi.com

In principle, nicotinic acid derivatives could be explored as mimics of coenzymes like NAD+/NADH, which contain a nicotinamide moiety and are central to biological redox reactions. However, there is currently a lack of research demonstrating the application of this compound as a substrate, inhibitor, or cofactor mimic in biocatalytic systems or in the design of artificial enzymes.

Future Perspectives and Emerging Research Avenues for 5 M Tolyl Nicotinic Acid Chemistry

Development of Novel Synthetic Routes

The synthesis of 5-(m-Tolyl)nicotinic acid and its analogues is poised for significant advancements through the adoption of modern synthetic methodologies. While traditional methods for constructing the 5-arylnicotinic acid scaffold exist, emerging techniques offer pathways to greater efficiency, substrate scope, and sustainability.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for the formation of the crucial carbon-carbon bond between the pyridine (B92270) ring and the m-tolyl group. Future research will likely focus on the development of more active and versatile catalyst systems that can operate under milder conditions and with lower catalyst loadings. The exploration of ligands that can promote the coupling of challenging substrates will be a key area of investigation.

Furthermore, the field of C-H bond activation presents a paradigm-shifting approach. Direct arylation of the C-5 position of a nicotinic acid precursor would offer a more atom-economical and step-efficient synthesis, avoiding the need for pre-functionalized starting materials. The development of selective and robust catalysts for this transformation is a significant but highly rewarding challenge.

Other modern synthetic technologies are also expected to play a crucial role. Photocatalysis, harnessing the energy of visible light to drive chemical reactions, could enable novel and previously inaccessible synthetic routes. Continuous flow chemistry offers advantages in terms of safety, scalability, and process control for the synthesis of this compound and its derivatives, potentially leading to more efficient and reproducible manufacturing processes. A recent study has demonstrated a green and concise synthesis of nicotinamide (B372718) derivatives in sustainable continuous-flow microreactors, highlighting the potential of this technology. frontiersin.org

Exploration of Undiscovered Biological Activities

Nicotinic acid and its derivatives are known to possess a wide range of biological activities. chemistryjournal.net This provides a strong rationale for the exploration of the pharmacological potential of this compound. The introduction of the m-tolyl group at the 5-position of the nicotinic acid scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its interaction with biological targets.

Future research should focus on screening this compound and its novel analogues against a diverse array of biological targets. Based on the known activities of other nicotinic acid derivatives, promising areas of investigation include:

Anti-inflammatory activity: New nicotinic acid derivatives have been synthesized and evaluated as potential anti-inflammatory agents with enhanced gastric safety profiles. nih.gov

Anticancer activity: The potential of nicotinic acid derivatives as anticancer agents is an active area of research.

Antimicrobial and antifungal activity: The search for new antimicrobial agents is a global priority, and nicotinic acid derivatives have shown promise in this area.

Neurological disorders: The structural similarity to nicotinic acetylcholine (B1216132) receptor (nAChR) ligands suggests that this compound could be investigated for its potential to modulate these receptors, which are implicated in a variety of neurological conditions.

The systematic evaluation of this compound in various biological assays, coupled with mechanistic studies to elucidate its mode of action, could lead to the discovery of novel therapeutic agents.

Integration with Advanced Materials Science Research

The unique structural features of this compound, combining a rigid aromatic core with a carboxylic acid functional group, make it an attractive building block for the construction of advanced materials with tailored properties.

A particularly promising area is the development of metal-organic frameworks (MOFs) . MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid group of this compound can act as a coordinating site for metal ions, while the tolyl-substituted pyridine backbone can be tailored to control the pore size, shape, and functionality of the resulting framework. For instance, novel MOFs based on 5-bromonicotinic acid have been shown to have multifunctional properties, including H2 purification capabilities. rsc.org By analogy, this compound could be used to create MOFs with potential applications in gas storage and separation, catalysis, and sensing.

Furthermore, the incorporation of this compound into polymers could lead to materials with enhanced thermal stability, specific recognition properties, or interesting photophysical characteristics. The pyridine nitrogen atom can be protonated or coordinated to metal ions, providing a handle to tune the material's properties in response to external stimuli such as pH.

Computational Design and Prediction of Novel Analogues

In silico methods have become an indispensable tool in modern chemical research, enabling the rapid and cost-effective design and evaluation of new molecules. The application of computational chemistry to this compound can accelerate the discovery of novel analogues with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to virtually screen large libraries of compounds and identify promising candidates for synthesis and experimental testing. Studies on other substituted nicotine (B1678760) derivatives have successfully used QSAR to understand their binding at cholinergic receptors. researchgate.net Similarly, 3D-QSAR models have been developed for other potent ligands of the central nicotinic acetylcholine receptor. nih.govacs.org

Molecular docking simulations can provide insights into the binding mode of this compound and its analogues with specific biological targets. This information is invaluable for understanding the molecular basis of their activity and for designing new derivatives with improved affinity and selectivity. In silico screening of nicotinic amide and nicotinic acid analogues has been used to predict their pharmacokinetic, safety, and biological activity profiles. nih.govnih.gov

These computational approaches, when used in synergy with experimental work, can significantly streamline the drug discovery and materials design process.

Role in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally friendly methodologies.

A key focus will be the development of biocatalytic and enzymatic synthetic routes . The use of enzymes to catalyze the synthesis of nicotinic acid from precursors like 3-cyanopyridine (B1664610) has been shown to be a highly efficient and environmentally friendly alternative to traditional chemical methods. frontiersin.orgnih.govmdpi.comconsensus.app Exploring the potential of nitrilases and other enzymes for the synthesis of this compound could lead to significantly greener production processes.

The selection of green solvents is another crucial aspect of sustainable synthesis. Recent research has demonstrated the use of the bio-derived solvent Cyrene™ as a green alternative to conventional polar aprotic solvents for nucleophilic aromatic substitutions on nicotinic esters. researchgate.net Applying such green solvents to the synthesis of this compound would reduce the environmental impact of its production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(m-Tolyl)nicotinic acid, and how are intermediates characterized?

- Methodology :

- Synthesis : Use Suzuki-Miyaura cross-coupling between 5-bromonicotinic acid and m-tolylboronic acid under palladium catalysis. Optimize reaction conditions (e.g., solvent: DMF/H₂O, base: Na₂CO₃, 80°C) to enhance yield .

- Characterization : Validate intermediates via -/-NMR (peaks at δ ~8.7 ppm for pyridine protons and δ ~2.3 ppm for methyl group) and HPLC (retention time ~12 min with C18 column). Confirm purity (>98%) via elemental analysis .

Q. What physicochemical properties are critical for handling this compound in lab settings?

- Key Properties :

- Solubility : Sparingly soluble in water (<1 mg/mL at 25°C); use DMSO or ethanol for stock solutions .

- Stability : Degrades under prolonged UV exposure; store at -20°C in amber vials .

- pKa : Carboxylic acid group has pKa ~2.8 (determined via potentiometric titration) .

Q. How can researchers verify the identity of this compound using spectroscopic methods?

- Analytical Workflow :

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹ for m-tolyl) .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 228.1 (calculated for C₁₃H₁₁NO₂) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the oxidative degradation of this compound?

- Kinetic Analysis :

- Conditions : React with peroxomonosulfate (PMS) in acidic medium (pH 3–5) at 25–40°C. Monitor reaction via UV-Vis (λ = 260 nm for nicotinic acid derivatives) .

- Data Interpretation : Use second-order kinetics (rate constant at pH 4). Account for H⁺ dependence via rate law .

Q. How can this compound be integrated into studies of NAD+ biosynthesis pathways?

- Biological Assays :

- Enzymatic Conversion : Incubate with nicotinic acid phosphoribosyltransferase (NAPRT) and PRPP to form NaAD (precursor to NAD+). Monitor via HPLC or enzymatic cycling assays .

- Inhibition Studies : Test structural analogs (e.g., 5-hydroxynicotinic acid) for competitive inhibition using calculations .

Q. What strategies resolve contradictions in reported reactivity of 5-substituted nicotinic acids?

- Case Study :

- Reactivity Variability : Conflicting data on nucleophilic aromatic substitution at the 5-position (e.g., bromo vs. thiomethyl derivatives).

- Resolution : Use computational modeling (DFT) to assess electronic effects. Experimentally, compare reaction rates under controlled conditions (e.g., NaSMe in DMF at 60°C vs. 90°C) .

Methodological Notes

- Data Validation : Cross-reference spectral libraries (NIST Chemistry WebBook) for purity checks .

- Safety Protocols : Avoid inhalation/contact; use fume hoods and PPE (nitrile gloves, lab coats) due to irritant properties .

- Advanced Tools : For SAR studies, synthesize analogs via regioselective functionalization (e.g., 5-aminonicotinic acid as a precursor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.